6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
The compound “6-Tert-butyl-3-[(3-chloro-4-fluorophenyl)amino]-1,2,4-triazin-5-ol” is a complex organic molecule. It contains a triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a tert-butyl group, a fluorophenyl group, and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring at its core, with the various substituents attached at the 3, 5, and 6 positions. The presence of both electronegative (fluorine) and electropositive (tert-butyl) substituents would likely result in a complex distribution of electron density within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The hydroxyl group could potentially engage in hydrogen bonding or deprotonation reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (hydroxyl, fluorophenyl) and nonpolar (tert-butyl) groups could give it unique solubility properties .Scientific Research Applications
Larvicidal and Antimicrobial Activities
Research has indicated that triazinone derivatives exhibit significant larvicidal and antimicrobial activities. A study by Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones and evaluated them for their growth inhibition properties against bacterial and fungal pathogens, as well as their mosquito larvicidal potency. These compounds, including derivatives similar to the specified chemical, showed promising results, highlighting their potential in pest control and antimicrobial applications (Kumara et al., 2015).
Antioxidant Agents
Another study focused on the synthesis of novel fluorine-substituted α-amino phosphonic acids containing the 1,2,4-triazin-5-one moiety as antioxidant agents. Makki et al. (2018) synthesized these compounds and evaluated their antioxidant properties. The fluorinated α-amino phosphonic acids demonstrated more active properties compared to other synthesized systems, suggesting their utility in research aiming to mitigate oxidative stress-related damages (Makki et al., 2018).
Antibacterial and Antifungal Properties
Additionally, Baldaniya and Patel (2009) prepared several N′-{4-[(3-chloro-4-fluorophenyl)amino]-6-[(-aryl)amino]-1,3,5-triazin-2-yl}isonicotinohydrazides and evaluated their antibacterial and antifungal activities. The results showed promising activity against various pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Molluscicidal Agents
Research by Al-Romaizan, Makki, and Abdel-Rahman (2014) focused on synthesizing new fluorine and phosphorus-substituted 6-(2′-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One and their related alkylated systems as molluscicidal agents against snails responsible for Bilharziasis diseases. These compounds showed promising molluscicidal activity, highlighting their potential use in controlling snail populations that spread parasitic diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-tert-butyl-3-(3-chloro-4-fluoroanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-7-4-5-9(15)8(14)6-7/h4-6H,1-3H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHWNXJDBCJWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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